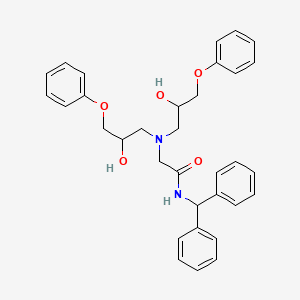
N~1~-(diphenylmethyl)-N~2~,N~2~-bis(2-hydroxy-3-phenoxypropyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(diphenylmethyl)-N~2~,N~2~-bis(2-hydroxy-3-phenoxypropyl)glycinamide, commonly known as DPMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPMG belongs to the class of glycinamide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of DPMG is not fully understood, but it is believed to act by modulating the activity of certain enzymes and proteins involved in inflammation and oxidative stress. It has also been shown to enhance the activity of antioxidant enzymes, which protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
DPMG has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One advantage of using DPMG in lab experiments is its ability to penetrate the blood-brain barrier, which makes it a promising candidate for the treatment of neurological diseases. However, one limitation is the lack of studies on its toxicity and safety profile, which may limit its clinical applications.
将来の方向性
There are several potential future directions for the study of DPMG. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Studies have shown that DPMG can reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases, such as multiple sclerosis. Further studies are needed to determine the full extent of DPMG's therapeutic potential and its safety profile.
合成法
The synthesis of DPMG involves the reaction of diphenylmethylamine with 2-hydroxy-3-phenoxypropionyl chloride, followed by the addition of glycine. The resulting product is then purified using column chromatography to obtain pure DPMG.
科学的研究の応用
DPMG has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-benzhydryl-2-[bis(2-hydroxy-3-phenoxypropyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O5/c36-28(24-39-30-17-9-3-10-18-30)21-35(22-29(37)25-40-31-19-11-4-12-20-31)23-32(38)34-33(26-13-5-1-6-14-26)27-15-7-2-8-16-27/h1-20,28-29,33,36-37H,21-25H2,(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEGNEAILUXMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN(CC(COC3=CC=CC=C3)O)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5027511.png)
![5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5027525.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5027540.png)
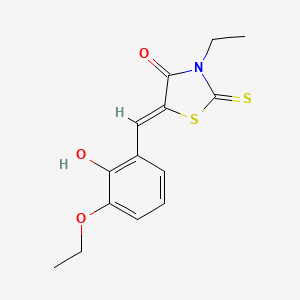
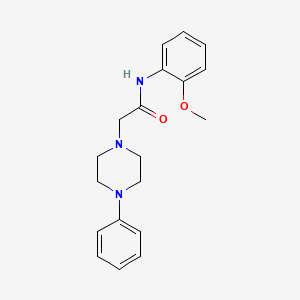
![(2,6-dichloro-4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5027577.png)
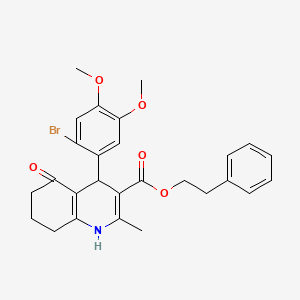
![5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5027590.png)
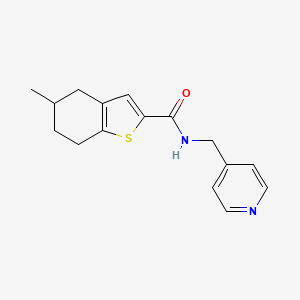
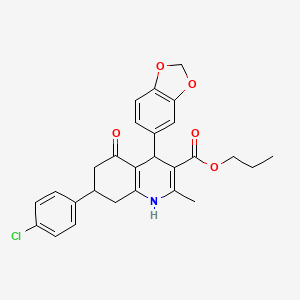
![1,3-dicyclohexyl-5-({[(1-isobutyryl-4-piperidinyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027607.png)
![3-chloro-N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5027610.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5027622.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5027628.png)